Stearic monoethanolamide stearate

Description

Contextualization within Chemical Sciences

Stearic monoethanolamide stearate (B1226849), identified by the CAS number 14351-40-7, is a complex organic compound classified as an amido ester. pharmaffiliates.com Its molecular structure is derived from the esterification of stearic acid with stearic acid monoethanolamide. This places it within the broader category of fatty acid derivatives, which are of significant interest in both industrial and academic research due to their versatile chemical properties and wide range of applications. gerli.com The molecule possesses both an amide and an ester functional group, which imparts unique surfactant and emulsifying properties.

Historical Perspective on Related Fatty Acid Derivatives and Amido Esters

The study and application of fatty acid derivatives, such as amides and esters, have a rich history. Fatty acid amides, naturally occurring compounds formed from fatty acids and amines, gained considerable attention in the mid-20th century for their surface-active properties. gerli.comwikipedia.org This led to their widespread use as detergents, lubricants, and softeners. gerli.com Similarly, fatty acid esters have long been utilized for their emollient and lubricating characteristics in various industries. lamberti.com The synthesis of amido esters, which combine the functionalities of both amides and esters, represents a more recent development aimed at creating compounds with enhanced performance and a broader range of applications. researchgate.net The progression from simple fatty acid amides and esters to more complex molecules like stearic monoethanolamide stearate reflects an ongoing effort to tailor molecular structures for specific industrial and scientific purposes.

Scope and Objectives of Academic Research on this compound

Academic research on this compound has been multifaceted, exploring its synthesis, chemical properties, and potential applications. A primary objective has been to optimize its synthesis, focusing on achieving high yields and purity through various catalytic methods. abo.firesearchgate.net Researchers have investigated its physical and chemical characteristics, including its melting point, solubility, and spectral properties, to better understand its behavior in different formulations. Furthermore, scientific inquiry has delved into its functional roles, such as its efficacy as a viscosity-controlling agent, opacifier, and antistatic agent in cosmetic and personal care products. nih.govspectrumchemical.com Some studies have also explored its potential biological activities, including anti-inflammatory and membrane-protective properties.

Structure

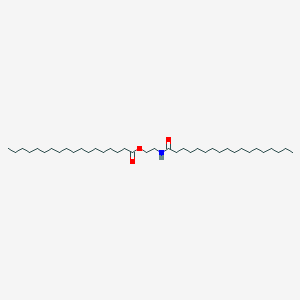

2D Structure

Properties

IUPAC Name |

2-(octadecanoylamino)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(40)39-35-36-42-38(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHEMRDHPVMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051721 | |

| Record name | 2-((1-Oxooctadecyl)amino)ethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14351-40-7 | |

| Record name | Stearamide MEA Stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14351-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 2-((1-oxooctadecyl)amino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1-Oxooctadecyl)amino)ethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1-oxooctadecyl)amino]ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC MONOETHANOLAMIDE STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3WR6PEQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Engineering of Stearic Monoethanolamide Stearate

Precursor Chemistry and Reactant Characterization

The direct amidation process involves the reaction of stearic acid and monoethanolamine, typically at elevated temperatures. google.comcyberleninka.ru The process is generally conducted without the need for a solvent or catalyst, relying on thermal energy to drive the reaction. cyberleninka.ruresearchgate.net

Stearic Acid Functionalization

Table 1: Properties of Stearic Acid

| Property | Value |

| Chemical Formula | C18H36O2 |

| Molar Mass | 284.48 g/mol |

| Melting Point | 69.3 °C |

| Boiling Point | 361 °C |

| Appearance | White solid |

Source: Data compiled from various chemical databases.

Monoethanolamine Reactivity

Monoethanolamine (MEA), also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine (-NH2) group and a primary alcohol (-OH) group. dtic.mil In the context of amidation, the amine group is the key reactive site. The nitrogen atom of the amine has a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to attack the electrophilic carbonyl carbon of the stearic acid. youtube.com

The reactivity of MEA is central to the formation of the amide bond. While both the amine and alcohol groups can theoretically react with the carboxylic acid, the amine is a stronger nucleophile and will preferentially react to form the amide under most conditions. rsc.org The presence of the hydroxyl group, however, introduces the possibility of side reactions, such as the formation of esters or amido-esters. researchgate.net

Table 2: Properties of Monoethanolamine

| Property | Value |

| Chemical Formula | C2H7NO |

| Molar Mass | 61.08 g/mol |

| Melting Point | 10.3 °C |

| Boiling Point | 170 °C |

| Appearance | Colorless, viscous liquid |

Source: Data compiled from various chemical databases. dtic.mil

Amidation Pathways to Stearic Monoethanolamide

The formation of stearic monoethanolamide from stearic acid and monoethanolamine is a reversible condensation reaction that proceeds by eliminating a molecule of water. researchgate.netnih.gov The process is typically driven to completion by removing water from the reaction mixture as it forms. google.com Kinetic studies show that direct thermal amidation at 180°C without a solvent can achieve high conversion rates (e.g., 90% in one hour). researchgate.net

Mechanistic Insights into Amide Bond Formation

The core of the reaction is the formation of a new carbon-nitrogen bond, creating the amide linkage. This occurs through a well-understood chemical mechanism.

The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.com The process can be broken down into key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic amine group of monoethanolamine attacking the electrophilic carbonyl carbon of stearic acid. youtube.com This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge. khanacademy.org

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate (a geminal amino alcohol). This step is rapid and reversible.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom can reform the carbon-oxygen double bond. To maintain carbon's valency, a leaving group must be expelled. In this case, the hydroxyl group (-OH) is a poor leaving group. However, under acidic conditions (or upon protonation by another stearic acid molecule), the -OH group can be protonated to form -OH2+, a much better leaving group (water). libretexts.org The intermediate collapses, expelling a water molecule and forming the protonated amide.

Deprotonation: A base (such as another molecule of monoethanolamine) removes the proton from the nitrogen atom, yielding the final stearic monoethanolamide product and regenerating the base. youtube.com

This entire sequence is an equilibrium process. The forward reaction is favored by removing the water byproduct. nih.gov

While the primary reaction pathway leads to the formation of stearic monoethanolamide, the bifunctional nature of monoethanolamine allows for competing reactions. researchgate.net

Parallel Reaction (Esterification): The hydroxyl group of monoethanolamine can also act as a nucleophile and attack the stearic acid carbonyl group, leading to the formation of an amino ester (2-aminoethyl stearate). However, the amine group is generally more nucleophilic than the alcohol group, so amidation is the predominant initial reaction. rsc.org

Consecutive Reaction (Ester-Amide Formation): A more significant side reaction occurs after the initial formation of stearic monoethanolamide. The hydroxyl group of the newly formed stearic monoethanolamide can react with a second molecule of stearic acid. This subsequent esterification reaction results in the formation of an ester-amide, which is the final product, stearic monoethanolamide stearate (B1226849). researchgate.netrsc.org

The reaction of fatty acids with monoethanolamine can therefore result in an equilibrium mixture of the desired amide, the amino ester, and the final amido-ester product. researchgate.net Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to steer the synthesis towards the desired product. For instance, a two-stage reaction can be employed where an excess of fatty acid is first reacted with MEA to form the ester-amide, which is then treated with additional MEA in a second stage to produce the final monoethanolamide. google.com

Catalytic Systems for Amidation

The synthesis of stearic monoethanolamide stearate precursors, primarily stearoylethanolamide, from stearic acid and monoethanolamine is significantly influenced by the choice of catalytic system. The direct condensation of a carboxylic acid and an amine typically requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) salt intermediate. mdpi.com Catalysts are employed to increase the reaction rate, allow for milder reaction conditions, and improve selectivity towards the desired amide product over potential side products like esteramides. rsc.org The catalytic pathways can be broadly categorized into acid, basic, and heterogeneous systems, each with distinct mechanisms and outcomes.

Acid Catalysis (e.g., p-toluenesulfonic acid, zeolites, mesoporous materials)

Acid catalysts are frequently used to promote the amidation of fatty acids. They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

p-Toluenesulfonic acid (PTSA) is a strong organic acid that serves as an effective homogeneous catalyst for both amidation and esterification reactions. acs.org It can facilitate the direct transformation of fatty acids or their triglyceride precursors into surface-active alkanolamides. acs.org In the context of amidation, PTSA's role is to activate the carboxylic acid group, enabling the nucleophilic substitution by the amine group of monoethanolamine. acs.org Studies have shown its utility in one-pot syntheses, highlighting its operational simplicity and cost-effectiveness. nih.gov

Zeolites and mesoporous materials represent a significant class of solid acid catalysts. Their activity is largely attributed to the presence of Brønsted acid sites (proton-donating sites) within their porous structures. abo.fitaylorfrancis.com Materials such as H-Beta and ZSM-5 zeolites, along with mesoporous silica (B1680970) like H-MCM-41, have been extensively investigated for the amidation of stearic acid. abo.fiepa.gov The reaction mechanism involves the activation of stearic acid on these acidic sites. However, a key consideration with these catalysts is the concurrent formation of an esteramide byproduct. The presence of a hydroxyl group in monoethanolamine allows for a competing esterification reaction. Research indicates that a higher concentration of Brønsted acid sites in the catalyst leads to increased formation of the esteramide. abo.fiepa.govresearchgate.net Therefore, an optimal amount of acidity is required to achieve a high yield and selectivity specifically towards the desired stearoylethanolamide. abo.firesearchgate.net

Basic Catalysis (e.g., potassium hydroxide (B78521), sodium hydroxide)

Basic catalysts are typically employed in a subsequent step following an initial amidation or esterification to produce the final amide product. A common industrial synthesis route involves a two-step process. First, monoethanolamine reacts with an excess of stearic acid to form an amide ester intermediate. google.com In the second step, a basic catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is introduced along with additional monoethanolamine. google.comgoogle.com

This process, known as aminolysis, utilizes the strong base to catalyze the breakdown of the intermediate ester, converting it into the desired fatty acid monoethanolamide. google.com The use of a basic catalyst in this stage can significantly accelerate the aminolysis reaction, leading to a purer final product with a lower ester value by minimizing the presence of by-products. google.comgoogle.com The reaction is typically conducted at milder temperatures (e.g., 70-100°C) compared to the initial amidation step. google.comgoogle.com

Heterogeneous Catalysts (e.g., H-Beta zeolites, ZSM-5, mesoporous silica, zirconium phosphate (B84403) microspheres)

Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. In the amidation of stearic acid, a variety of solid catalysts have demonstrated significant efficacy.

Zeolites such as H-Beta and ZSM-5 are microporous aluminosilicates with strong acidic properties that make them active catalysts for this reaction. abo.fiepa.gov H-Beta-150, a microporous and relatively strong acid catalyst, has been shown to achieve high conversion (79%) and selectivity (83%) for stearoylethanolamide. abo.firesearchgate.net The catalytic performance of zeolites is closely linked to their structure, acidity, and the ratio of Brønsted to Lewis acid sites. abo.fi For instance, iron-modified Ferrierite (Fe-H-FER-20) has been reported to give 61% conversion with 98% selectivity towards the amide at 140°C. abo.fi The shape selectivity of zeolites like ZSM-5 can also play a role in directing the reaction pathway. researchgate.netcetjournal.it

Mesoporous silica materials , such as H-MCM-36 and H-MCM-41, offer larger pore diameters compared to zeolites, which can mitigate mass transfer limitations, especially with large molecules like stearic acid. abo.firesearchgate.net H-MCM-41, which possesses lower acidity, was found to be active in fatty acid amidation. researchgate.net However, more acidic mesoporous materials like H-MCM-36 can lead to lower yields of the desired amide due to the increased formation of esteramides. researchgate.net

Other solid catalysts, including zirconium-based materials , have also been explored. Zirconium tetrachloride has been noted as an efficient catalyst for the amidification of carboxylic acids. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the amidation of stearic acid.

Table 1: Performance of Various Heterogeneous Catalysts in Stearic Acid Amidation

| Catalyst | Temperature (°C) | Reaction Time (h) | Stearic Acid Conversion (%) | Amide Selectivity (%) | Reference |

|---|---|---|---|---|---|

| H-Beta-150 | 180 | 3 | 79 | 83 | abo.fi, researchgate.net |

| H-ZSM-5 | 180 | 5 | ~70 | ~75 | researchgate.net |

| H-MCM-41 | 180 | 5 | ~65 | ~80 | researchgate.net |

| H-MCM-36 | 180 | 5 | ~75 | ~60 | researchgate.net |

| Fe-H-FER-20 | 140 | 1 | 61 | 98 | abo.fi |

Non-Catalytic (Thermal) Amidation Processes

The direct amidation of stearic acid with monoethanolamine can proceed without a catalyst, relying solely on thermal energy to drive the reaction. mdpi.com This non-catalytic thermal process generally requires high temperatures, often in the range of 160°C to 200°C, to achieve significant conversion rates. researchgate.netresearchgate.net At these temperatures, the reactants have sufficient energy to overcome the activation barrier, which includes the unfavorable equilibrium of forming the ammonium stearate salt. mdpi.com

Research has shown that the thermal reaction between stearic acid and an equimolar amount of ethanolamine (B43304) is substantial. abo.fiepa.gov For example, when conducted in hexane (B92381) as a solvent at 180°C, a stearic acid conversion of 61% was reported after 3-5 hours. abo.firesearchgate.netresearchgate.net Interestingly, when the reaction is performed under solvent-free (neat) conditions in an autoclave at the same temperature (180°C), the conversion can be much more rapid, reaching 90% within just 1 hour. researchgate.netresearchgate.net This suggests that a higher concentration of reactants in a solventless system significantly accelerates the reaction rate. researchgate.net The primary products of the thermal reaction are the desired stearoylethanolamide and the corresponding esteramide, formed through a competing esterification reaction. abo.firesearchgate.net

Influence of Reaction Parameters on Amidation Efficiency and Selectivity

Temperature Regimes and Heat Transfer Considerations

Temperature is a critical parameter in the amidation of stearic acid, profoundly affecting both the reaction rate (efficiency) and the distribution of products (selectivity). The reaction is endothermic, and therefore, higher temperatures generally lead to higher conversion rates. However, the effect on selectivity is more complex due to the presence of parallel and consecutive reactions, namely the desired amidation and the competing esterification to form an esteramide. abo.fi

This behavior is linked to the reaction mechanism, where the initially formed amide can potentially react further or where the competing esterification reaction is favored at higher temperatures. abo.fi Therefore, maintaining an optimal temperature regime is crucial for maximizing the yield of the desired stearoylethanolamide while minimizing the formation of impurities. Effective heat transfer within the reactor is also essential to maintain a uniform temperature profile and prevent localized overheating, which could lead to thermal degradation of reactants or products and a decrease in selectivity. The reaction is also subject to mass transfer limitations, which can be influenced by the temperature and agitation within the reactor. abo.firesearchgate.net

The following table illustrates the effect of temperature on the conversion and selectivity in the thermal amidation of stearic acid with an equimolar amount of ethanolamine.

Table 2: Effect of Temperature on Stearic Acid Conversion and Product Selectivity (5h reaction time)

| Temperature (°C) | Stearic Acid Conversion (%) | Selectivity to Amide (%) | Selectivity to Esteramide (%) | Reference |

|---|---|---|---|---|

| 160 | ~40 | >90 | <10 | researchgate.net |

| 180 | ~61 | ~85 | ~15 | researchgate.net |

| 200 | >70 | ~80 | ~20 | researchgate.net |

Stoichiometric Ratios of Reactants

For the initial amidation reaction to form stearic monoethanolamide, an equimolar or near-equimolar ratio of stearic acid to monoethanolamine is often employed. abo.firesearchgate.net Some methodologies utilize a slight excess of monoethanolamine, such as a 1:1.05 to 1:1.30 molar ratio of fatty acid to amine, to drive the reaction forward. google.com Conversely, an excess of ethanolamine can sometimes suppress the reaction due to its strong adsorption onto the catalyst surface. abo.firesearchgate.net In other processes, an excess of stearic acid is used in the first step to promote the formation of amide esters, which are then reacted with the remaining monoethanolamine. google.com

Research has shown that varying the reactant ratios has a direct impact on conversion rates. Studies using zeolite catalysts demonstrated that increasing the molar ratio of stearic acid to an equimolar amount of ethanolamine resulted in low conversions. abo.firesearchgate.net

The table below summarizes findings on reactant ratios from various studies.

| Reactants (Acid:Amine) | Molar Ratio | Catalyst/Conditions | Outcome/Observation | Reference |

| Stearic Acid : Monoethanolamine | 1:1 | H-Beta-150 Zeolite | Achieved 79% conversion and 83% selectivity to the amide. abo.fi | abo.fi |

| Stearic Acid : Monoethanolamine | 1:1.05 - 1:1.30 | Potassium Hydroxide | Recommended range for high-quality fatty monoethanol amide synthesis. google.com | google.com |

| Stearic Acid : Monoethanolamine | 1:1 | Thermal (no catalyst) | Resulted in substantial (61%) conversion after 3 hours. abo.firesearchgate.net | abo.firesearchgate.net |

| Stearic Acid : Monoethanolamine | 1:2 | H-Beta-150 Zeolite | Investigated as a variable to understand reaction kinetics. researchgate.net | researchgate.net |

| Stearic Acid Methyl Ester : Ethanolamine | 1:2 | Titanium Tetrabutylate | Used for the synthesis of stearic acid ethanolamine. prepchem.com | prepchem.com |

Solvent Effects (e.g., solvent-free conditions, non-polar solvents like hexane)

The choice of solvent, or the decision to proceed without one, significantly affects reaction kinetics, heat transfer, and product separation.

Solvent-Free Conditions: The amidation and esterification reactions are frequently conducted under solvent-free (neat) conditions. researchgate.net This approach is often preferred in industrial settings as it maximizes reactor volume, reduces solvent costs, and simplifies product work-up. Research has demonstrated that thermal amidation of stearic acid at 180°C in the absence of a solvent can achieve 90% conversion within one hour. researchgate.net This is significantly faster than reactions run in a solvent, a phenomenon attributed to the higher initial concentration of reactants. researchgate.net

Non-Polar Solvents: Despite the advantages of solvent-free systems, non-polar solvents like hexane are often used. abo.fi The primary role of the solvent in this context is to facilitate efficient mixing and improve heat transfer, which can be challenging with viscous reactants at high temperatures. However, the use of a solvent can dilute the reactants and slow the reaction rate. For example, the thermal amidation of stearic acid in hexane at 180°C resulted in only 61% conversion after five hours, a stark contrast to the 90% conversion seen in one hour under solvent-free conditions. researchgate.net Hexane is also utilized during the purification phase, where the crude product can be recrystallized from hot hexane to achieve purities between 95-98%.

Pressure Conditions and Equilibrium Displacement

The esterification of stearic monoethanolamide with stearic acid is a reversible condensation reaction that produces water as a byproduct. researchgate.netresearchgate.net To drive the reaction to completion and maximize the yield of this compound, it is essential to continuously remove this water from the reaction mixture. This shifts the reaction equilibrium to the product side, in accordance with Le Chatelier's principle.

A common and effective strategy for achieving this is to conduct the reaction under reduced pressure (vacuum). Operating at elevated temperatures (200–250°C) and a vacuum of 2–5 kPa facilitates the vaporization and removal of water as it forms. Industrial processes using continuous flow reactors have demonstrated high yields operating under a vacuum of 5 kPa. In laboratory and industrial setups, batch reactors are often equipped with a Dean-Stark trap to physically separate and remove the water azeotropically.

In addition to removing water, vacuum distillation is also employed in purification steps to remove excess reactants, such as unreacted ethanolamine, or volatile byproducts. prepchem.com

Esterification Pathways to this compound

Mechanistic Elucidation of Ester Bond Formation

The acid-catalyzed esterification follows a well-established nucleophilic acyl substitution mechanism.

Protonation of the Carboxylic Acid: The process begins with the protonation of the carbonyl oxygen of a stearic acid molecule by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack: The hydroxyl group of the stearic monoethanolamide intermediate, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated stearic acid. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the water molecule. libretexts.org

Deprotonation: The final step involves the deprotonation of the resulting protonated ester by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound. libretexts.org

An alternative, though less common, description suggests the protonation of the hydroxyl group on the stearic monoethanolamide, making it a better leaving group for a subsequent nucleophilic attack.

Acid-Catalyzed Esterification (e.g., p-toluenesulfonic acid, zeolites)

Catalysts are essential to achieve practical reaction rates for the esterification step. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA or TsOH) is a widely used strong organic acid catalyst for this type of esterification. ajgreenchem.comwikipedia.org It is effective because it is soluble in the organic reaction medium and provides the necessary protons to facilitate the reaction mechanism. wikipedia.org However, being a homogeneous catalyst, its removal from the final product can be challenging and may require additional purification steps. nih.gov

Heterogeneous Catalysts: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts like zeolites are increasingly used. Zeolites such as H-Beta and ZSM-5 provide reusable, solid acidic sites that effectively catalyze the reaction. abo.fi They are advantageous because they can be easily separated from the reaction mixture by filtration, reduce waste, and can be regenerated and reused. The acidity and pore structure of the zeolite can be tailored to optimize the reaction; an optimal concentration of Brønsted acid sites is necessary to achieve high yield and selectivity. abo.firesearchgate.net Research has also explored novel solid acids, such as p-TSA supported on metal-organic frameworks (MOFs), to create efficient and recyclable catalysts. rsc.org

Optimization of Esterification Yields and Product Purity

Maximizing the yield and purity of this compound requires careful optimization of several process parameters.

Temperature: Elevated temperatures, typically in the range of 180°C to 250°C, are necessary to overcome the kinetic barriers of the reaction. An optimum temperature of 180°C has been identified in studies using zeolite catalysts. abo.firesearchgate.net

Equilibrium Shift: As discussed previously, the continuous removal of the water byproduct is crucial. This is achieved by applying a vacuum (2-5 kPa) or using a Dean-Stark apparatus to drive the equilibrium towards product formation.

Catalyst Selection and Concentration: The choice of catalyst (e.g., p-TSA, zeolites) and its concentration are key. For zeolites, an optimal amount of Brønsted acid sites is required; an excess can promote unwanted side reactions, while an insufficient amount leads to slow conversion. abo.firesearchgate.net

Anhydrous Conditions: Preventing the hydrolysis of the ester bond, which is the reverse reaction of esterification, is critical for high yields. This can be achieved by ensuring all reactants are dry and by using molecular sieves to sequester any trace amounts of water.

Purification Techniques: Achieving high product purity often requires post-synthesis purification. Recrystallization from a suitable solvent, such as hot hexane, can increase purity to levels of 95-98%. Vacuum distillation is another method used to remove lower-boiling impurities and unreacted starting materials.

The following table summarizes key optimization parameters and their impact on the synthesis.

| Parameter | Condition | Purpose/Effect | Result | Reference |

| Temperature | 180°C | Optimal for catalytic amidation | Maximizes conversion rate. | abo.firesearchgate.net |

| Temperature | 200–250°C | Overcome kinetic barriers | Drives esterification forward. | |

| Pressure | 2–5 kPa (Vacuum) | Remove water byproduct | Shifts equilibrium towards product formation. | |

| Catalyst | p-Toluenesulfonic Acid (p-TSA) | Homogeneous acid catalysis | Accelerates esterification reaction. | |

| Catalyst | Zeolites (H-Beta, ZSM-5) | Heterogeneous acid catalysis | Reusable catalyst, minimizes waste and side reactions. | |

| Purification | Recrystallization from Hexane | Remove impurities | Achieves 95–98% product purity. | |

| Purification | Vacuum Distillation | Remove low-boiling impurities | Reduces residual solvents to <0.5%. |

Integrated Synthetic Methodologies for this compound

The industrial production of this compound, a compound valued for its properties in various formulations, is primarily achieved through integrated synthetic methods that ensure high purity and yield. These methodologies are designed to be efficient and scalable, with a significant focus on reaction control.

Two-Stage Synthesis Protocols

The most established method for synthesizing this compound is a two-stage process that involves an initial amidation reaction followed by an esterification step. google.comncsu.edu This protocol allows for precise control over the formation of the final product, minimizing the generation of unwanted by-products.

Stage 1: Amidation of Stearic Acid

The first stage involves the reaction between stearic acid and monoethanolamine to form N-(2-hydroxyethyl)octadecanamide, also known as Stearamide MEA. nanotrun.comthegoodscentscompany.com This reaction is typically conducted at elevated temperatures, often between 130-160°C, to drive the condensation reaction, which eliminates a molecule of water. google.com To enhance the nucleophilicity of the monoethanolamine and drive the reaction to completion, alkaline catalysts such as potassium hydroxide are often employed. google.com The reaction is carried out under an inert atmosphere, for instance, nitrogen, to prevent oxidative degradation of the reactants and products at high temperatures. google.com

A common approach involves the slow, controlled addition of monoethanolamine to molten stearic acid. google.com This method helps to manage the exothermic nature of the initial acid-base reaction and promotes the formation of the intermediate amide-ester before its subsequent conversion to the final amide. google.com

Stage 2: Esterification of Stearamide MEA

In the second stage, the newly formed Stearamide MEA is esterified with a second molecule of stearic acid. This reaction links the hydroxyl group of the Stearamide MEA to the carbonyl group of another stearic acid molecule, forming the final this compound and eliminating a second molecule of water. This step typically requires an acid catalyst, such as p-toluenesulfonic acid, and is conducted at high temperatures to overcome the kinetic barrier of the reaction. ncsu.edu

The following table summarizes the typical conditions for the two-stage synthesis protocol.

| Parameter | Stage 1: Amidation | Stage 2: Esterification |

| Reactants | Stearic Acid, Monoethanolamine | Stearamide MEA, Stearic Acid |

| Product | Stearamide MEA | This compound |

| Catalyst | Alkaline (e.g., Potassium Hydroxide) | Acid (e.g., p-Toluenesulfonic Acid) |

| Temperature | 130-160°C | High Temperatures |

| By-product | Water | Water |

Continuous Flow Synthesis vs. Batch Reactor Design

The synthesis of esters and amides, central to the production of this compound, can be carried out using either traditional batch reactors or modern continuous flow systems. Each approach presents distinct advantages and challenges.

Batch Reactors:

Batch processing is a conventional and widely understood method where reactants are loaded into a stirred tank reactor, brought to the desired reaction conditions, and allowed to react for a specific duration. nih.govresearchgate.net This method offers flexibility, making it suitable for producing smaller quantities and for processes that require frequent changes in reaction parameters. nih.gov For the two-stage synthesis of this compound, a batch reactor would complete the amidation step, and then the intermediate product could be isolated before proceeding to the esterification step, or the second reactant and catalyst could be added sequentially in the same vessel. researchgate.netacs.org However, batch reactors can suffer from challenges in heat and mass transfer, especially on a large scale, which can lead to non-uniform reaction conditions and potential side-product formation. researchgate.net

Continuous Flow Synthesis:

Continuous flow chemistry involves pumping reactants through a system of tubes or microreactors where the reaction occurs. researchgate.netnih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, due to the high surface-area-to-volume ratio. researchgate.netacs.org For the synthesis of amides and esters, flow chemistry has demonstrated benefits including shorter reaction times, higher yields, and improved safety, particularly for highly exothermic reactions. acs.orgrsc.org

A potential continuous flow process for this compound could involve a two-step reactor system. rsc.org Reactants for the amidation step would be continuously mixed and heated in the first reactor module, with the resulting Stearamide MEA stream then mixed with the second equivalent of stearic acid and the esterification catalyst in a second reactor module. This approach could significantly enhance process efficiency and product consistency compared to batch methods. nih.gov

The table below provides a comparative overview of the two reactor designs for this synthesis.

| Feature | Batch Reactor | Continuous Flow Reactor |

| Process Type | Discontinuous cycles | Continuous stream |

| Heat & Mass Transfer | Can be limited, especially at scale | Highly efficient |

| Control over Parameters | Good, but can have gradients | Precise and uniform |

| Scalability | Can be complex, requires larger vessels | Simpler, by increasing flow rate or running time |

| Safety | Higher risk with large volumes of reactants | Enhanced safety due to small reaction volumes |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |

Sustainable Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the chemical manufacturing industry, aiming to reduce environmental impact and improve resource efficiency. These principles are highly relevant to the synthesis of this compound.

Utilization of Renewable Feedstocks

The primary raw materials for this compound are stearic acid and monoethanolamine. The sustainability of the final product is directly linked to the sourcing of these precursors.

Stearic Acid: Stearic acid is a long-chain saturated fatty acid that is abundantly available from renewable biological sources. goldenagri.com.sgnutrivore.com

Vegetable Sources: Significant quantities of stearic acid are found in vegetable fats such as cocoa butter (30-35%) and shea butter. nutrivore.comstearic-acid.net It is also present in smaller concentrations in palm oil (4-5%). stearic-acid.net The hydrogenation of oleic acid, a monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and safflower oil, is another sustainable route to produce stearic acid. powereng.com

Animal Sources: Animal fats, particularly tallow (B1178427) from cattle and sheep, are a traditional and rich source, containing approximately 25% stearic acid. stearic-acid.net

Utilizing stearic acid from these renewable feedstocks, especially from sustainably managed sources like RSPO-certified palm oil or agricultural by-products, enhances the green profile of this compound production. goldenagri.com.sgstearic-acid.net

Monoethanolamine (MEA): Conventionally, MEA is produced from petroleum-derived ethylene (B1197577) oxide. researchgate.net However, research into bio-based production routes is advancing.

Fermentation Pathways: Scientists have successfully engineered microorganisms, such as Pseudomonas putida, to produce monoethanolamine from renewable resources like glucose. nih.govtudelft.nl This process involves the metabolic conversion of glucose to L-serine, which is then decarboxylated by an enzyme to yield MEA. nih.gov Another potential pathway involves the pyrolysis of sugars to produce glycolaldehyde, which can then be converted to MEA through reductive amination. google.com The development of these bio-based methods offers a pathway to a fully renewable this compound. tudelft.nltudelft.nl

Solvent-Free and Atom-Economical Processes

Solvent-Free Synthesis: The direct condensation of stearic acid and monoethanolamine can be performed under solvent-free conditions. scielo.br This approach involves heating the neat reactants, often with a catalyst, to form the amide and subsequently the ester. digitellinc.comrsc.org Eliminating solvents reduces costs associated with their purchase, purification, and disposal, and prevents the environmental and safety hazards associated with volatile organic compounds. Several studies have demonstrated efficient, solvent-free amidation of fatty acids, which is directly applicable to the first stage of this synthesis. scielo.brgoogle.com

Atom Economy: Atom economy is a green chemistry metric that assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgscranton.edu The synthesis of this compound proceeds via two condensation reactions, where the only by-product is water. savemyexams.com

The calculation for the theoretical atom economy is as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 |

| Monoethanolamine | C₂H₇NO | 61.08 |

| This compound | C₃₈H₇₅NO₃ | 594.01 nih.gov |

| Water | H₂O | 18.02 |

Total Mass of Reactants = (2 * 284.48) + 61.08 = 568.96 + 61.08 = 630.04 g/mol Mass of Desired Product = 594.01 g/mol

% Atom Economy = (594.01 / 630.04) x 100 ≈ 94.3%

An atom economy of 94.3% is considered very high, indicating that the vast majority of the atoms from the reactants are incorporated into the final product. wikipedia.org This inherent efficiency, especially when combined with solvent-free conditions, makes the two-stage synthesis of this compound a process that aligns well with the principles of sustainable chemistry. scranton.edukccollege.ac.in

Chemical Reactivity and Transformation Mechanisms of Stearic Monoethanolamide Stearate

Hydrolytic Degradation Pathways

Hydrolysis, or the cleavage of chemical bonds by the addition of water, is a principal degradation pathway for stearic monoethanolamide stearate (B1226849). The reaction can be catalyzed by either acids or bases, with the ester and amide linkages exhibiting different levels of susceptibility.

Under acidic conditions, both the ester and amide bonds of stearic monoethanolamide stearate can undergo hydrolysis.

Ester Linkage: The acid-catalyzed hydrolysis of the ester is a reversible reaction, essentially the reverse of Fischer esterification. dalalinstitute.comlibretexts.org The process is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the stearoyl monoethanolamide moiety to yield stearic acid and protonated stearic monoethanolamide. The catalytic cycle is completed by the regeneration of the hydronium ion. dalalinstitute.com

Amide Linkage: The acid-catalyzed hydrolysis of the amide linkage is also possible but generally requires more rigorous conditions, such as prolonged heating, compared to ester hydrolysis. dalalinstitute.com The mechanism is analogous, beginning with the protonation of the amide's carbonyl oxygen. This is followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanolamine (B43304) (which is protonated under acidic conditions) leads to the formation of stearic acid. dalalinstitute.com Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group compared to the lone pair on the ester's oxygen atom, giving the C-N bond a greater degree of double-bond character and making it harder to break. stackexchange.com

Base-catalyzed hydrolysis, also known as saponification, is another significant degradation pathway. This process is generally irreversible, particularly for the ester linkage.

Ester Linkage: The hydrolysis of the ester is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. This is a more potent nucleophile than water, so no activation of the carbonyl group is needed. nih.gov The reaction proceeds through a tetrahedral intermediate, from which the alkoxide (stearic monoethanolamide anion) is expelled. The resulting stearic acid is then deprotonated by the base to form a carboxylate salt, driving the reaction to completion. libretexts.orglibretexts.org

Amide Linkage: The base-catalyzed hydrolysis of amides is considerably more difficult than that of esters and typically requires extreme conditions like high temperatures. dalalinstitute.com The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. However, the leaving group would be an amide anion (R₂N⁻), which is a very strong base and therefore a poor leaving group. This high activation energy barrier makes the reaction kinetically unfavorable under normal conditions. dalalinstitute.com

The rate of hydrolysis of this compound is significantly influenced by several environmental factors.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis for both ester and amide linkages, as it provides the necessary activation energy for the reaction. nih.gov The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. isca.me Experimental studies on similar compounds, like ethyl acetate, have determined activation energies for hydrolysis, demonstrating this temperature dependence. researchgate.netresearchgate.net

Water Activity (a_w): Water is a direct reactant in hydrolysis, so its availability is crucial. In systems with low water activity, the rate of hydrolysis will be significantly reduced. While specific studies on the effect of water activity on this compound are not prevalent, it is a fundamental principle of reaction kinetics that the concentration of reactants affects the reaction rate.

The following table presents kinetic data for the hydrolysis of related ester and amide compounds, illustrating the influence of these factors.

| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Ethyl Acetate | Acidic Hydrolysis (HCl, 35°C) | ~0.0026 s⁻¹ | 17.44 kJ/mol | researchgate.net |

| Ethyl Acetate | Alkaline Hydrolysis (NaOH, 25-50°C) | - | 43.09 kJ/mol | researchgate.net |

| Acetylcholine | Alkaline Hydrolysis (0-50°C) | Dependent on ionic strength and temperature | rsc.org | |

| Amine-containing methacrylates | Base-catalyzed | Rate is proportional to ester and hydroxyl ion concentration; complex concentration effects observed. | nih.gov |

Oxidative Degradation Mechanisms

Fatty acid amides are generally considered to be stable against air oxidation. researchgate.net The saturated stearoyl chains in this compound lack double bonds, which are the primary sites for lipid oxidation. Therefore, oxidative degradation would likely target other parts of the molecule. Potential mechanisms could involve the oxidative cleavage of the amide bond itself or oxidation of the ethanolamine moiety. acs.org While direct evidence for this compound is scarce, studies on other fatty acid derivatives show that oxidative cleavage can occur, often facilitated by catalysts, to yield smaller molecules. mdpi.com In biological systems, related N-acylethanolamines can be metabolized via oxidative pathways involving enzymes like lipoxygenases, but this typically occurs after initial hydrolysis. nih.gov

Thermal Decomposition Pathways

This compound, like other fatty acid amides, exhibits relatively high thermal stability, often remaining stable at temperatures below 200°C. researchgate.net When decomposition does occur at higher temperatures, it is expected to proceed through the cleavage of the ester and amide bonds. Pyrolysis of fatty acids typically results in the formation of a complex mixture of hydrocarbons, including alkanes, alkenes, and shorter-chain fatty acids, through decarboxylation and cracking reactions. researchgate.net The ethanolamine portion of the molecule, upon cleavage, could undergo further degradation. For instance, studies on the thermal degradation of N,N-diethylethanolamine show the formation of various products including smaller amines and ethylene (B1197577) glycol, indicating potential pathways for the breakdown of the ethanolamine backbone. researchgate.net

Reaction Kinetics and Advanced Mechanistic Studies

Detailed kinetic studies specifically on the degradation of this compound are not widely available. However, extensive research on the hydrolysis of simpler esters and amides provides a solid framework for understanding its kinetic behavior.

The hydrolysis of esters and amides generally follows pseudo-first-order kinetics when one reactant (e.g., water or a catalyst) is in large excess. viu.ca The rate-determining step in acid-catalyzed amide hydrolysis is often the nucleophilic attack of water on the protonated amide. stackexchange.com For base-catalyzed ester hydrolysis (saponification), the reaction is typically second-order—first-order with respect to both the ester and the hydroxide ion. researchgate.net

Advanced mechanistic studies on related systems, such as the hydrolysis of N-benzoylglycine esters, have revealed complex mechanisms involving different intermediates and transition states, with reaction pathways that can be mapped using Brønsted profiles. rsc.org Such studies help to elucidate the subtle electronic and steric effects that govern the reactivity of the ester and amide functionalities. While Arrhenius parameters have been determined for various ester hydrolysis reactions, allowing for the quantification of temperature effects, similar comprehensive data for this compound is a subject for future research. rsc.orgresearchgate.netmdpi.com

The table below summarizes Arrhenius parameters for the hydrolysis of some related esters.

| Compound | Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

|---|---|---|---|---|

| Ethyl Acetate | Acidic Hydrolysis | 17.44 | - | researchgate.net |

| Ethyl Acetate | Saponification | 43.09 | 2.314 x 10¹⁰ | isca.meresearchgate.net |

| Colistimethate (CMS) | Acidic Hydrolysis | Rate constant (k) depends on temperature as per Arrhenius kinetics. | mdpi.com | |

| Acetylcholine | Alkaline Hydrolysis | Energy and entropy of activation depend on ionic strength. | rsc.org |

Structural Characterization and Purity Assessment Methodologies for Stearic Monoethanolamide Stearate

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of stearic monoethanolamide stearate (B1226849), providing insights into its functional groups and the chemical environment of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the stearic monoethanolamide stearate molecule. The infrared spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule's bonds. For this compound, key absorption peaks are observed that confirm its identity. These include a distinct peak for the ester carbonyl (C=O) group, typically found around 1730 cm⁻¹, and a peak for the amide I band (C=O stretching) appearing at approximately 1640 cm⁻¹. Another significant absorption is the amide II band, which is located around 1550 cm⁻¹. The presence and precise location of these peaks provide definitive evidence of the ester and amide functionalities within the molecular structure.

| Functional Group | FTIR Absorption Peak (cm⁻¹) |

| Ester C=O | ~1730 |

| Amide I (C=O) | ~1640 |

| Amide II | ~1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), offers detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei. While specific spectral data for this compound is not extensively published in readily available literature, the expected chemical shifts can be inferred from its constituent parts, stearic acid and monoethanolamine.

¹H-NMR spectroscopy would be expected to show signals corresponding to the long alkyl chains of the stearoyl groups, the methylene (B1212753) groups of the ethanolamine (B43304) backbone, and the proton associated with the amide nitrogen. The integration of these signals would provide quantitative information about the number of protons in different chemical environments.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbons of the ester and amide groups, the carbons of the ethanolamine moiety, and the numerous carbons of the stearic acid chains. The chemical shifts of these carbons are indicative of their bonding and electronic environment, allowing for a complete structural assignment. Purity verification of this compound can be achieved using NMR.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR by analyzing the light scattered from the molecule. googleapis.com This technique is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the long hydrocarbon chains in this compound. While specific Raman data for this compound is not widely documented, it would be expected to show strong signals for the C-C and C-H stretching and bending vibrations of the stearate backbone. googleapis.com These analyses can be valuable for understanding the conformational order and packing of the molecules in the solid state.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities or unreacted starting materials.

Gas Chromatography (GC) for Purity Assessment and Impurity Profiling

Gas chromatography (GC) is a primary method for determining the purity of this compound and for profiling any impurities. Due to the low volatility of the compound, a derivatization step is often necessary. A common approach involves transesterification to convert the fatty acid components into their more volatile methyl esters. These methyl esters can then be readily analyzed by GC, typically using a flame ionization detector (FID) for quantification. This method allows for the detection and quantification of unreacted stearic acid and can also be used to assess the presence of other fatty acids, such as palmitic acid, which might be present as impurities. The quantification of unreacted stearic acid can be achieved with a detection limit of 0.1% after derivatization with BF₃-methanol.

| Analytical Technique | Target Parameter | Conditions/Results |

| Gas Chromatography (GC) | Quantification of unreacted stearic acid | Derivatization with BF₃-methanol; detection limit: 0.1% |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Component Separation

Thin Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of the synthesis reaction of this compound and for the qualitative separation of its components. googleapis.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the starting materials (stearic acid and stearic acid monoethanolamide) can be separated from the final product. The separated spots can be visualized, for example, by using an iodine chamber or a specific staining agent. TLC is an effective tool for quickly assessing the completion of the reaction and the presence of major impurities.

Thermal Analysis for Phase Behavior and Crystalline Transitions

Thermal analysis techniques are indispensable for characterizing the phase behavior and crystalline transitions of this compound. These methods provide critical data on melting points, thermal stability, and decomposition profiles.

Differential Scanning Calorimetry (DSC) for Melting Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the melting behavior and polymorphic transformations of this compound. DSC analysis indicates that this compound typically melts in a range of approximately 60–80°C. The precise melting point and the presence of multiple endothermic or exothermic peaks can signify the existence of different polymorphic forms or impurities. nih.gov

The study of lipid matrices, such as those containing stearic acid, a precursor to this compound, demonstrates the utility of DSC in identifying thermodynamically stable forms suitable for nanoparticle production. nih.gov The melting and tempering processes analyzed by DSC offer significant insights into the stability of these lipid-based systems. nih.gov For instance, in related compounds like magnesium stearate, DSC has been instrumental in distinguishing between various crystalline forms and understanding their complex thermotropic behavior. nih.govnih.gov The thermal history of the sample can significantly influence the DSC thermogram, with multiple heating and cooling cycles revealing reversible and irreversible transitions. nih.gov

DSC Data for Stearic Acid and Related Compounds

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

|---|---|---|---|

| Stearic Acid | ~69 | ~196 | Can exhibit polymorphism affecting melting behavior. researchgate.net |

| This compound | 60-82 | Data not widely available | Melting range can vary with purity and polymorphic form. |

| Magnesium Stearate | Multiple transitions (80-150) | Varies with hydrate (B1144303) form | Complex thermogram due to multiple crystalline and hydrate forms. nih.govnetzsch.com |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) provides crucial information on the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which degradation or volatilization occurs. For pure stearic acid, significant weight loss begins around 185-190°C and continues up to approximately 280-306°C, resulting in nearly 99% weight loss. researchgate.netresearchgate.net

While specific TGA data for this compound is not extensively detailed in the provided results, the analysis of related compounds offers a comparative understanding. For example, TGA of magnesium stearate shows initial mass loss due to the release of surface and hydrate water at temperatures up to 125°C, followed by decomposition at higher temperatures. netzsch.com This highlights the importance of TGA in determining the presence of volatile components and the ultimate thermal stability of the material. labwrench.com The decomposition kinetics can be further studied to understand the mechanisms of thermal degradation. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphic Forms

X-ray Diffraction (XRD) is a powerful technique for elucidating the crystalline structure and identifying different polymorphic forms of this compound. The diffraction pattern provides a unique fingerprint of the crystalline arrangement of molecules. For its precursor, stearic acid, XRD patterns show well-defined peaks that confirm its crystalline nature, with specific peaks at 2Θ values of 21.6° and 24.0° indicating ordered molecular arrangements. researchgate.net

The study of lipid matrices composed of stearic acid and triglycerides for nanoparticle production has shown that Wide Angle X-ray Diffraction (WAXD) is essential for characterizing the polymorphic forms and crystallinity of the lipid matrix. nih.gov The presence of different polymorphs can significantly impact the physical properties and stability of the final product. nih.govusu.edu For example, in stearic acid, three polymorphic forms (A, B, and C) are known, with their stability being influenced by factors such as the solvent used for crystallization. usu.edu Similarly, XRD studies on Mn2+-doped stearic acid have revealed that while the fundamental crystalline structure is preserved, doping can induce strain and deformation in the unit cell. mdpi.com

Microscopic Techniques for Morphological and Phase Characterization

Microscopic techniques are vital for visualizing the morphology and phase behavior of this compound at a micro-level.

Polarized Light Microscopy (PLM) for Liquid Crystalline Textures and Crystal Morphology

Polarized Light Microscopy (PLM) is a key method for identifying liquid crystalline phases and observing crystal morphology. mdpi.com Liquid crystals exhibit birefringence, which results in characteristic textures when viewed under cross-polarized light. mdpi.com The textures observed, such as schlieren or focal conic textures, can help in the identification of specific liquid crystalline mesophases like nematic or smectic phases. mdpi.comresearchgate.net

In the context of related lipid systems, PLM has been used to study the phase behavior of sucrose (B13894) stearate in water, identifying a lamellar lyotropic mesophase. researchgate.net The textural observations were crucial in confirming the nature of the liquid crystalline phase. researchgate.net Similarly, for stearic acid and its mixtures, PLM has been employed to observe the crystal morphology, which can be influenced by the composition and the surrounding medium. researchgate.net The combination of PLM with thermal analysis techniques like DSC provides a more complete picture of the phase transitions, allowing for the direct observation of textural changes as the material is heated or cooled. nih.govmdpi.com

Advanced Statistical and Chemometric Approaches for Data Analysis and Optimization

To analyze the complex datasets generated from the characterization of this compound, advanced statistical and chemometric approaches are employed. These methods can help in identifying key factors influencing its properties and in optimizing formulations.

Multivariate Analysis (MVA), including Principal Component Analysis (PCA), can be used to discern the primary factors, such as temperature and pH, that contribute to the degradation of the compound. For modeling degradation kinetics and optimizing storage conditions, Design of Experiments (DoE) and Response Surface Methodology (RSM) are effective tools. Furthermore, meta-analysis can be utilized to pool data from various studies to identify overarching trends. In the context of complex formulations, rheology studies coupled with statistical analysis can elucidate the effect of this compound concentration on the viscosity of the system. The application of machine learning and complexity-entropy methods to analyze images of liquid crystal textures represents an innovative approach to extract physical properties directly from visual data. aps.org

Multivariate Analysis (MVA) and Principal Component Analysis (PCA) for Identifying Key Degradation Factors

Multivariate Analysis (MVA) encompasses a range of statistical techniques used to analyze data sets with multiple variables. In the context of this compound, MVA can be instrumental in identifying the primary factors that contribute to its degradation. By simultaneously considering multiple variables, such as temperature, humidity, light exposure, and pH, MVA can reveal complex interactions that might be missed by univariate analysis.

Principal Component Analysis (PCA) is a powerful MVA technique that reduces the dimensionality of complex datasets. It transforms a large set of correlated variables into a smaller set of uncorrelated variables known as principal components. The first principal component accounts for the largest possible variance in the data, with each succeeding component accounting for as much of the remaining variance as possible.

In a hypothetical study on the degradation of this compound, various samples could be subjected to different environmental conditions over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) could be used to measure the concentration of the parent compound and its potential degradation products. The resulting data, along with the environmental variables, can be analyzed using PCA.

The PCA would identify the principal components that best explain the variance in the degradation of this compound. For instance, the first principal component might be a combination of high temperature and high humidity, indicating that this interaction is the most significant factor in its degradation. The second principal component could be related to UV light exposure, highlighting another, less dominant, degradation pathway. By plotting the data in the new coordinate system defined by the principal components, clusters of samples that have degraded similarly can be identified, and the key factors driving these changes can be pinpointed.

Hypothetical Data for PCA of this compound Degradation:

| Sample ID | Temperature (°C) | Relative Humidity (%) | UV Exposure (h) | pH | Degradation (%) |

| 1 | 25 | 50 | 0 | 7 | 0.5 |

| 2 | 40 | 75 | 12 | 5 | 8.2 |

| 3 | 40 | 50 | 0 | 7 | 3.1 |

| 4 | 25 | 75 | 12 | 7 | 4.5 |

| 5 | 50 | 85 | 24 | 4 | 15.6 |

Design of Experiments (DoE) and Response Surface Methodology (RSM) for Process Optimization and Kinetic Modeling

Design of Experiments (DoE) is a systematic approach to planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control the value of a parameter or group of parameters. DoE is particularly valuable for optimizing the synthesis of this compound, which typically involves the esterification of stearic acid and stearic acid monoethanolamide. Key parameters in this synthesis include reaction temperature, catalyst concentration, and reaction time.

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques that are useful for modeling and analyzing problems in which a response of interest is influenced by several variables. The goal is to optimize this response. RSM is often used in conjunction with DoE to build a model that describes the relationship between the input variables and the response.

For the optimization of this compound synthesis, a DoE approach such as a central composite design could be employed. This would involve running a series of experiments where the key reaction parameters are varied in a controlled manner. The response, in this case, would be the yield or purity of the final product.

The data from these experiments would then be used to fit a mathematical model, typically a quadratic equation, using RSM. This model can be visualized as a response surface, which illustrates how the yield changes as a function of the input variables. By analyzing this surface, the optimal conditions for maximizing the yield of this compound can be determined. Furthermore, this approach can be adapted for kinetic modeling to understand the rate of degradation under various conditions.

Hypothetical Experimental Design for Synthesis Optimization:

| Run | Temperature (°C) | Catalyst Conc. (mol%) | Time (h) | Yield (%) |

| 1 | 160 | 0.5 | 4 | 85.2 |

| 2 | 180 | 0.5 | 4 | 92.1 |

| 3 | 160 | 1.0 | 4 | 88.9 |

| 4 | 180 | 1.0 | 4 | 95.3 |

| 5 | 170 | 0.75 | 6 | 96.5 |

Meta-Analysis for Synthesizing and Assessing Trends from Independent Studies

A meta-analysis is a statistical procedure for combining data from multiple independent studies to arrive at a single, more precise estimate of an effect. This technique is particularly useful when individual studies have small sample sizes or conflicting results. For this compound, a meta-analysis could be conducted to synthesize findings from various studies on a particular property, such as its efficacy as a pearlizing agent or its thermal stability.

The process of a meta-analysis involves a systematic literature search to identify all relevant studies that meet predefined inclusion criteria. Data from these studies are then extracted in a standardized manner. The effect sizes from each study are calculated and then pooled using a statistical model, often a weighted average where larger or more precise studies are given more weight.

Hypothetical Characteristics of Studies Included in a Meta-Analysis:

| Study ID | Publication Year | Sample Size (Formulations) | Concentration Range (%) | Key Finding (Viscosity Increase) |

| Smith (2018) | 2018 | 10 | 1-5 | Moderate |

| Chen (2020) | 2020 | 15 | 2-4 | Significant |

| Garcia (2021) | 2021 | 8 | 1-3 | Moderate |

| Jones (2022) | 2022 | 12 | 2-5 | Significant |

Standardization and Validation Protocols for Analytical Procedures

To ensure the quality and reliability of data generated for this compound, the analytical procedures used for its characterization and quantification must be properly standardized and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides widely accepted guidelines for analytical method validation.

A typical validation protocol for an HPLC method to determine the purity of this compound would include the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization involves the use of certified reference materials for this compound to calibrate instruments and to serve as a benchmark for quality control. axios-research.comaxios-research.com

Summary of Validation Parameters for an HPLC Method:

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | Peak purity index > 0.99; no interference at the retention time of the analyte |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOQ | Signal-to-noise ratio ≥ 10 |

| Robustness | RSD of results ≤ 2.0% after minor changes in parameters (e.g., pH, flow rate) |

Self Assembly, Phase Behavior, and Intermolecular Interactions of Stearic Monoethanolamide Stearate

Lyotropic Liquid Crystalline Behavior and Mesophase Formation

Lyotropic liquid crystals are formed when amphiphilic molecules, like stearic monoethanolamide stearate (B1226849), are dissolved in a solvent, leading to the spontaneous formation of ordered structures. The phase behavior is dependent on concentration and temperature.

In aqueous systems, stearic monoethanolamide stearate is anticipated to form lamellar liquid crystalline phases. This behavior is characteristic of double-chain amphiphiles where the cross-sectional area of the two hydrocarbon tails is comparable to that of the polar headgroup. In this arrangement, the molecules organize into bilayers, with the hydrophobic stearoyl and stearate chains forming the interior of the bilayer to minimize contact with water, while the polar monoethanolamide headgroups are oriented towards the aqueous phase.

This bilayer formation is a hallmark of many related N-acylethanolamines, which arrange in a tail-to-tail fashion, mimicking the structure of a biological membrane. The driving force for this self-assembly is the hydrophobic effect, which is further stabilized by intermolecular interactions within the lamellar structure. The combined use of fatty alcohols and cationic surfactants is known to form a lamellar phase, suggesting that the structure of this compound is conducive to such arrangements googleapis.com.

The transition between different mesophases is governed by several structural factors:

Hydrocarbon Chain Saturation: The two long, saturated stearic acid chains in this compound promote ordered packing, favoring the formation of stable lamellar phases. The lack of unsaturation allows for strong van der Waals interactions between the chains, leading to a more ordered and compact structure.

Headgroup Influence: The monoethanolamide headgroup plays a crucial role in the phase behavior through its ability to form hydrogen bonds. The hydroxyl (-OH) and amide (-NH-C=O) functionalities can participate in a network of intermolecular hydrogen bonds. Studies on related N-acylethanolamines have shown that each hydroxyl group can act as both a hydrogen bond donor and acceptor, creating an extended network that stabilizes the bilayer structure core.ac.uk. The amide group also contributes to this stability through N-H···O=C hydrogen bonds with adjacent molecules core.ac.uk. The presence of amide groups in surfactants has been shown to increase hydration acs.orgresearchgate.net.

Temperature changes can induce phase transitions in lyotropic liquid crystalline systems. For this compound, increasing temperature would likely lead to a transition from a more ordered gel (Lβ) phase, where the hydrocarbon chains are in a solid-like state, to a more fluid liquid crystalline (Lα) phase, where the chains are in a more disordered, liquid-like state. This transition is endothermic and can be characterized using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with thermal transitions, allowing for the determination of transition temperatures and enthalpies. For instance, a melting point range of 76–82°C has been reported for this compound, which likely corresponds to the main phase transition .

The structure of these phases can be investigated using X-ray diffraction (XRD), which provides information on the packing and arrangement of the molecules, such as the bilayer repeat distance.

Solid-State Polymorphism and Crystal Structures

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. This phenomenon is common in long-chain lipids and can significantly affect their physical properties.